N-(1,3-Dihydro-2-benzofuran-5-yl)prop-2-enamide
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Overview
Description
N-(1,3-Dihydro-2-benzofuran-5-yl)prop-2-enamide: is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydro-2-benzofuran-5-yl)prop-2-enamide typically involves the alkylation of 2,3-dihydrobenzofuran with appropriate reagents. One common method includes the reaction of 2,3-dihydrobenzofuran with allyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of benzofuran derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-Dihydro-2-benzofuran-5-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzofuran-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions include benzofuran-2-carboxylic acids, benzofuran alcohols, and various substituted benzofuran derivatives .
Scientific Research Applications
N-(1,3-Dihydro-2-benzofuran-5-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen, also known for its biological activities.
Uniqueness: N-(1,3-Dihydro-2-benzofuran-5-yl)prop-2-enamide is unique due to its specific structural features and the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-11(13)12-10-4-3-8-6-14-7-9(8)5-10/h2-5H,1,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPUNFDXQMEIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(COC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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